

In-depth Technical Guide: 3-(2-Oxopiperidin-1-YL)propanoic Acid

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Compound of Interest

Compound Name: 3-(2-Oxopiperidin-1-YL)propanoic acid

Cat. No.: B054340

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A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for **3-(2-Oxopiperidin-1-YL)propanoic acid**. Despite targeted searches across scientific databases, patent literature, and chemical repositories, no detailed biological data, including its specific molecular targets, signaling pathway interactions, or quantitative efficacy, has been publicly reported.

This guide summarizes the limited available information and outlines the standard methodologies that would be required to elucidate the mechanism of action of this compound.

Chemical Identity

Property	Value
Chemical Name	3-(2-Oxopiperidin-1-YL)propanoic acid
CAS Number	117705-04-1
Molecular Formula	C ₈ H ₁₃ NO ₃
Molecular Weight	171.19 g/mol
Structure	

Current State of Knowledge

As of the latest available data, research on **3-(2-Oxopiperidin-1-YL)propanoic acid** has been primarily limited to its chemical synthesis and basic characterization. A doctoral thesis provided mass spectrometry data for the compound, confirming its synthesis, but did not explore any biological activity.

No peer-reviewed articles, patents, or conference proceedings were identified that describe the biological effects of this specific molecule. Therefore, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled based on the current body of scientific literature.

Future Directions: A Roadmap for Elucidating the Mechanism of Action

To characterize the mechanism of action of **3-(2-Oxopiperidin-1-YL)propanoic acid**, a systematic and multi-faceted experimental approach would be necessary. The following sections detail the hypothetical experimental protocols and workflows that could be employed.

Experimental Workflow for Target Identification and Validation

A logical workflow to identify the biological target(s) of **3-(2-Oxopiperidin-1-YL)propanoic acid** would involve a series of screening and validation assays.

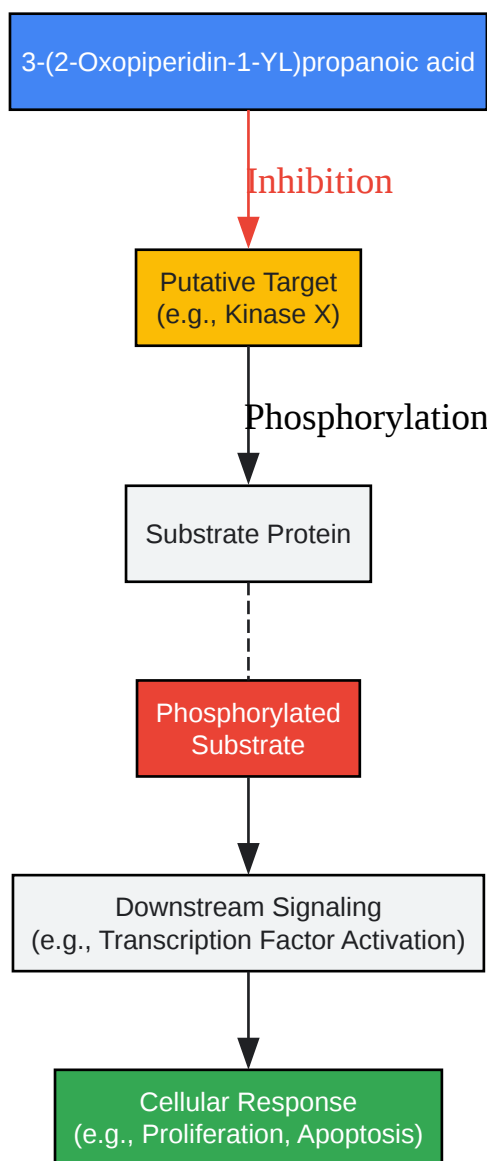


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Caption: A generalized experimental workflow for identifying the molecular target and mechanism of action of a novel compound.

Hypothetical Signaling Pathway Analysis

Should a target be identified, for instance, a specific kinase, the subsequent investigation would focus on the downstream signaling cascade.



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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a target kinase.

Conclusion

The current lack of published biological data on **3-(2-Oxopiperidin-1-YL)propanoic acid** prevents a detailed analysis of its mechanism of action. The information presented here serves as a foundational overview and a guide for the future research that is required to elucidate the pharmacological properties of this compound. For researchers, scientists, and drug development professionals, this molecule represents an unexplored area of chemical space

with the potential for novel biological activity. The experimental approaches outlined provide a clear path forward for its investigation.

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